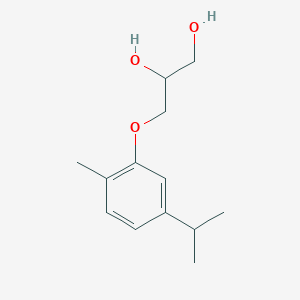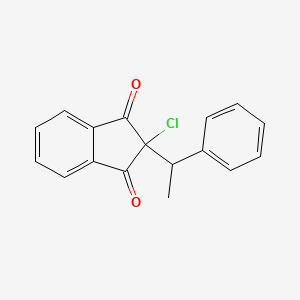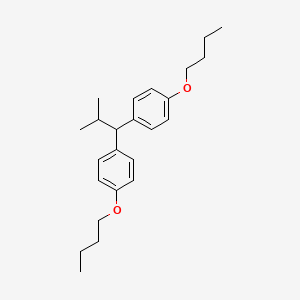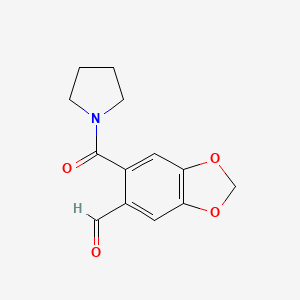
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde is a complex organic compound that features a pyrrolidine ring attached to a benzodioxole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can be functionalized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Wirkmechanismus
The mechanism of action of 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, docking studies have suggested that similar compounds bind to the podophyllotoxin pocket of gamma tubulin, which may underlie their anticancer activity . The pyrrolidine ring’s stereochemistry and spatial orientation play a crucial role in its binding affinity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its combination of a pyrrolidine ring and a benzodioxole structure. This combination imparts distinct physicochemical properties and biological activities compared to other pyrrolidine derivatives. For example, pyrrolizines and pyrrolidine-2-one derivatives may exhibit different binding affinities and selectivities due to variations in their ring structures and functional groups .
Eigenschaften
CAS-Nummer |
62869-58-3 |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
6-(pyrrolidine-1-carbonyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c15-7-9-5-11-12(18-8-17-11)6-10(9)13(16)14-3-1-2-4-14/h5-7H,1-4,8H2 |
InChI-Schlüssel |
OVNIOHRAVRKBQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2C=O)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


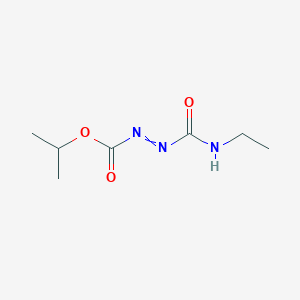


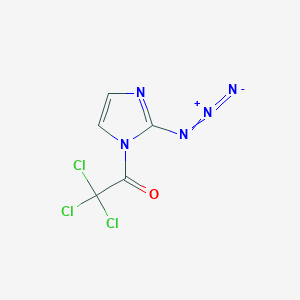
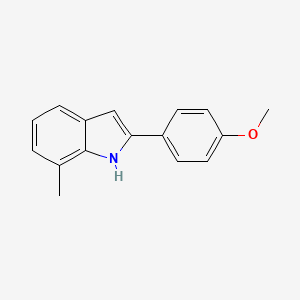
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
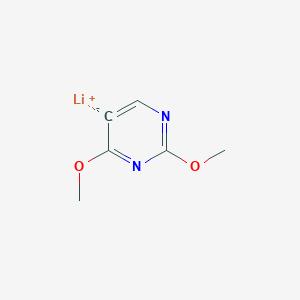
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)

